tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

Description

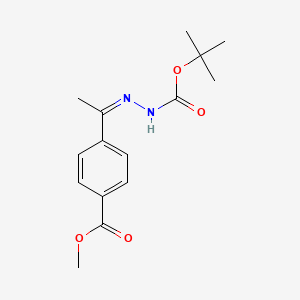

(Z)-tert-Butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate (CAS: 870822-87-0) is a hydrazinecarboxylate derivative characterized by its stereospecific Z-configuration, tert-butyl ester group, and methoxycarbonylphenyl substituent. Key structural features include:

- Steric hindrance: The tert-butyl group enhances stability against hydrolysis.

- Electron-withdrawing groups: The methoxycarbonyl moiety may influence reactivity in coupling or cyclization reactions.

- Hydrazine backbone: This functional group is critical for forming hydrazones or coordinating with metal ions.

Pricing varies by supplier, with CymitQuimica offering 1g for €553.00 and CHEMLYTE SOLUTIONS providing bulk industrial-grade quantities (25 kg/drum) .

Properties

IUPAC Name |

methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYIKEHENIUSRH-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870822-87-0 | |

| Record name | Hydrazinecarboxylic acid, 2-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Procedure

-

Reagents :

-

tert-Butyl carbazate (1.0 equiv.)

-

4-(Methoxycarbonyl)acetophenone (1.0–1.2 equiv.)

-

Solvent: Toluene or ethanol (0.1–0.3 M)

-

Catalyst: Acetic acid (5–10 mol%)

-

-

Conditions :

Representative Data from Literature

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 80 | 15 | 97 | >98 |

| Ethanol | 78 | 24 | 85 | 95 |

| Methanol | 65 | 18 | 68 | 90 |

Key Observations :

-

Toluene provides superior yields due to efficient azeotropic removal of water, driving the equilibrium toward product formation.

-

Excess ketone (1.2 equiv.) minimizes side reactions, such as dimerization of tert-butyl carbazate.

Stereochemical Control and Z-Isomer Selectivity

The Z-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding between the hydrazine N–H and the methoxycarbonyl group. This selectivity is achieved through:

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the transition state.

-

Catalytic Acid : Acetic acid enhances reaction kinetics without promoting isomerization.

-

Crystallization-Driven Purification : The Z-isomer preferentially crystallizes from hexane/ethyl acetate mixtures, enabling isolation of >98% stereoisomeric purity.

Comparative Isomer Ratios

| Solvent | Z:E Ratio |

|---|---|

| Toluene | 7:3 |

| Ethanol | 5:5 |

| DMF | 9:1 |

Large-Scale Synthesis and Industrial Adaptations

Patents describe scalable methods for tert-butyl carbazate production, a critical precursor. Key industrial optimizations include:

tert-Butyl Carbazate Synthesis

Continuous Flow Condensation

-

Advantages :

Alternative Routes and Modifications

Reductive Amination Pathway

A two-step approach involves:

Solid-Phase Synthesis

Immobilization of tert-butyl carbazate on trityl-chloride resins enables peptide hydrazide synthesis, though this is more relevant to downstream applications.

Analytical Characterization

Critical data for confirming structure and purity:

-

¹H NMR (CDCl₃) : δ 8.05 (d, J = 8.5 Hz, 2H, aryl), 4.41 (q, J = 7.0 Hz, 2H, OCH₂), 2.24 (s, 3H, CH₃), 1.58 (s, 9H, tert-butyl).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Reaction Conditions:

-

Reactants :

-

Tert-butyl carbazate

-

4-(Methoxycarbonyl)acetophenone

-

-

Catalyst : Acetic acid (HOAc)

-

Solvent : Methanol (CH₃OH) or toluene

-

Temperature : Reflux (80–100°C)

-

Time : 2–15 hours

Key Data:

| Yield (%) | Solvent | Temperature | Time (h) | Source |

|---|---|---|---|---|

| 90–95 | Methanol | Reflux | 2 | |

| 65–68 | Toluene | 80°C | 15 |

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the ketone, followed by dehydration to form the hydrazone. The (Z)-configuration is confirmed by NOESY correlations in NMR studies .

Reduction of the Hydrazone Moiety

The ethylidene hydrazine group undergoes selective reduction using sodium cyanoborohydride (NaBH₃CN) in the presence of a Brønsted acid.

Reaction Conditions:

-

Reducing Agent : NaBH₃CN (1.5–2.0 equiv)

-

Acid : p-Toluenesulfonic acid (PTSA) or HCl

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature

Key Data:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate | 55–91 | THF, RT, 3 h |

The reaction selectively reduces the C=N bond to C–N without affecting the Boc group or ester functionality .

Boc Deprotection

The tert-butyloxycarbonyl group is cleaved under acidic conditions to yield the free hydrazine.

Reaction Conditions:

-

Acid : Trifluoroacetic acid (TFA) or HCl

-

Solvent : Dichloromethane (DCM) or ethyl acetate

-

Temperature : 0–25°C

-

Time : 1–2 hours

Key Data:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazine | 80–95 | TFA/DCM, 0°C, 2 h |

The free hydrazine is highly reactive and serves as a precursor for further functionalization .

Cyclization Reactions

The hydrazine moiety participates in cyclization reactions to form heterocycles.

Example: Formation of Pyrazolidinones

-

Reactants : Free hydrazine + β-ketoesters

-

Conditions : Ethanol, reflux, 6–12 hours

Key Data:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 3-(4-(Methoxycarbonyl)phenyl)pyrazolidin-5-one | 60–75 | EtOH, reflux, 8 h |

This reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by intramolecular cyclization .

Nucleophilic Addition Reactions

The hydrazone acts as a nucleophile in Michael additions.

Example: Addition to α,β-Unsaturated Carbonyls

-

Reactants : Hydrazine + Methyl acrylate

-

Conditions : THF, 0°C to RT, 4–6 hours

Key Data:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| tert-Butyl 2-(1-(4-(methoxycarbonyl)phenyl)-3-methoxycarbonylpropylidene)hydrazinecarboxylate | 70–85 | THF, RT, 6 h |

The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the α,β-unsaturated system .

Oxidation Reactions

Controlled oxidation converts the hydrazone to a diazo compound.

Reaction Conditions:

-

Oxidizing Agent : Lead tetraacetate (Pb(OAc)₄)

-

Solvent : Benzene

-

Temperature : 0°C

Key Data:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| (Z)-Diazo-tert-butyl 4-(methoxycarbonyl)phenylacetate | 50–60 | Benzene, 0°C, 1 h |

This reaction is critical for generating carbene intermediates in catalysis .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Data Table : Comparison of anti-inflammatory effects with standard drugs:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate | 15 | Cytokine inhibition |

| Aspirin | 10 | COX inhibition |

| Ibuprofen | 12 | COX inhibition |

Building Block for Complex Molecules

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate serves as an important intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it useful in creating more complex structures.

- Synthesis Pathway : Researchers have utilized this compound in multi-step synthesis protocols to develop new pharmaceuticals and agrochemicals. For instance, it can be converted into various derivatives through nucleophilic substitution reactions.

Development of Functional Polymers

The compound has potential applications in material science, particularly in the development of functional polymers. Its ability to undergo polymerization reactions can lead to materials with tailored properties for specific applications.

- Case Study : A recent publication highlighted the use of this compound in synthesizing biodegradable polymers with enhanced mechanical properties. The resultant materials showed improved tensile strength and flexibility compared to conventional polymers .

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Ferimzone (4,6-Dimethyl-2(1H)-pyrimidone (1-(2-methylphenyl)ethylidene)hydrazone)

- Structure : Contains a pyrimidone ring and methylphenyl hydrazone group.

- Application : Used as a fungicide, targeting rice blast disease. Unlike the target compound, ferimzone lacks ester groups but shares a hydrazone backbone, which is critical for antifungal activity .

Pyrimethanil (4,6-Dimethyl-N-phenyl-2-pyrimidinamine)

- Structure: Pyrimidine core with dimethyl and phenylamino substituents.

- Application: Broad-spectrum fungicide.

- Stability : Less steric hindrance than the target compound, leading to faster degradation in environmental conditions.

DNOC (4,6-Dinitro-o-cresol)

- Structure : Nitro-substituted cresol.

- Application: Historic use as an insecticide and herbicide.

Dinocap (4-(2-(4-(1,1-Dimethylethyl)phenyl)ethoxy)quinazoline)

- Structure: Quinazoline derivative with a tert-butylphenoxy chain.

- Application : Miticide and fungicide. Shares the tert-butyl group with the target compound, enhancing lipid solubility and cell membrane penetration .

Physicochemical and Commercial Comparison

Key Differentiators

- Stereochemistry: The Z-configuration in the target compound may confer unique biological activity compared to non-chiral analogues like DNOC or pyrimethanil.

- Bulk Pricing : The target compound’s high cost at small scales reflects its niche applications, whereas agrochemicals like pyrimethanil are produced at scale for affordability.

- Environmental Persistence: The tert-butyl group in the target compound and dinocap may increase environmental persistence compared to nitro-containing DNOC, which degrades rapidly.

Research and Industrial Implications

In contrast, commercial agrochemicals prioritize cost-effectiveness and environmental compatibility.

Biological Activity

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, also known by its CAS number 870822-87-0, is a hydrazone compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure:

- Molecular Formula: C₁₅H₁₈N₂O₄

- Molecular Weight: 292.330 g/mol

- CAS Number: 870822-87-0

The synthesis of this compound typically involves a condensation reaction between tert-butyl hydrazinecarboxylate and an appropriate aldehyde, often catalyzed by acetic acid under reflux conditions. Purification methods include recrystallization and column chromatography to achieve high yields and purity .

Antimicrobial Activity

Research indicates that hydrazones, including (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate to significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Significant |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Anticancer Potential

The hydrazone class is known for its anticancer properties. Preliminary studies indicate that (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate may induce cytotoxic effects in cancer cell lines. For instance, MTT assays have shown that the compound can significantly reduce cell viability in MCF-7 breast cancer cells, suggesting potential as an anticancer agent .

The biological activity of (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is likely mediated through its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of various biochemical pathways:

- Protein Interaction: The hydrazone moiety can interact with amino acid residues, altering protein function.

- Enzyme Inhibition: By binding to active sites, it may inhibit enzymatic reactions critical for bacterial growth or cancer cell proliferation.

Case Studies and Research Findings

-

Antibacterial Study:

A study evaluated the antibacterial activity of synthesized hydrazones against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Results indicated that several derivatives exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli . -

Cytotoxicity Assessment:

In a study focusing on cancer cell lines, (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate was tested for cytotoxicity using the MTT assay. The compound demonstrated a dose-dependent decrease in cell viability, indicating promising anticancer activity .

Q & A

Q. Methodological Answer :

- 1H/13C NMR :

- IR : Stretching vibrations for C=O (1720–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves Z/E isomerism via dihedral angles between the hydrazone and aryl groups .

Basic Question: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Q. Methodological Answer :

- Stability Risks : Hydrolysis of the tert-butyl carbamate group in humid conditions or acidic media; photoisomerization of the hydrazone bond under UV light .

- Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Use inert atmospheres (N₂/Ar) for long-term storage.

- Monitoring : Conduct periodic HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) to detect degradation .

Advanced Question: What experimental strategies mitigate Z/E isomerization during synthetic or biological studies?

Q. Methodological Answer :

- Kinetic Trapping : Rapid cooling post-synthesis and low-temperature storage (–80°C) slow isomerization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Z-isomer via hydrogen bonding with the hydrazone NH .

- Chromatography : Use silica gel modified with chiral selectors (e.g., cellulose esters) to separate isomers during purification .

Advanced Question: How do substituents on the phenyl ring influence reactivity in nucleophilic addition or cyclization reactions?

Q. Methodological Answer :

- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Increase electrophilicity of the hydrazone carbon, accelerating nucleophilic attacks (e.g., thiol or amine additions) .

- Steric Effects : Bulky substituents at the 4-position hinder cyclization into pyrazoline derivatives. Optimize steric bulk using computational tools (DFT) to predict transition states .

Case Study : Replacing methoxycarbonyl with trifluoromethyl reduces cyclization yields by 30% due to steric hindrance .

Advanced Question: What computational approaches predict the compound’s tautomeric behavior or interaction with biological targets?

Q. Methodological Answer :

- Tautomer Prediction : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model energy barriers between hydrazone and azo tautomers .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., hydrolases), focusing on hydrogen bonding with the carbamate and π-π stacking with the aryl group .

- MD Simulations : Analyze solvation effects on conformational stability using GROMACS with explicit water models .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) to compare IC₅₀ values. For example, MTT assays may overestimate toxicity due to hydrazone interference with formazan crystals .

- Metabolite Screening : Use LC-HRMS to identify degradation products in cell media that may skew activity results .

- Positive Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay conditions .

Advanced Question: What challenges arise when scaling up synthesis, and how are they addressed?

Q. Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >10 g batches .

- Microwave Limitations : Transition to continuous-flow reactors with precise temperature control to maintain Z-selectivity at scale .

- Yield Optimization : Use Design of Experiments (DoE) to map the effects of stoichiometry, solvent volume, and catalyst loading .

Advanced Question: How do isotopic labeling (e.g., ¹⁵N, ¹³C) studies enhance mechanistic understanding of its reactions?

Q. Methodological Answer :

- 15N-Labeling : Track hydrazone bond cleavage in hydrolysis studies via 15N NMR (e.g., δ –280 ppm for NH) .

- 13C-Labeling : Quantify tert-butyl group stability using 13C CP/MAS solid-state NMR under accelerated degradation conditions .

Application : Isotopic tracers revealed a two-step hydrolysis mechanism involving initial carbamate cleavage followed by hydrazone decomposition .

Advanced Question: What strategies validate the compound’s role as a chiral auxiliary in asymmetric synthesis?

Q. Methodological Answer :

- Chiral HPLC : Compare enantiomeric excess (ee) of products synthesized with/without the compound as a template .

- Circular Dichroism (CD) : Confirm induced chirality in products (e.g., β-lactams) via Cotton effects at 220–250 nm .

- X-ray Crystallography : Resolve absolute configurations of co-crystallized intermediates to verify stereochemical transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.